molecular formula C17H18N4OS B10934412 (2Z)-2-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolidin-4-one

(2Z)-2-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolidin-4-one

Cat. No.: B10934412
M. Wt: 326.4 g/mol
InChI Key: FBVXPEHTJMUSKB-UHFFFAOYSA-N
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Description

(2Z)-2-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the pyrazole and thiazolidinone precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Formation of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a haloketone.

    Cyclization and Condensation: The final step involves the cyclization and condensation of the pyrazole and thiazolidinone intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and cyclopropyl groups, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an alcohol.

Scientific Research Applications

(2Z)-2-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the pyrazole, thiazolidinone, and cyclopropyl groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1-benzyl-5-methylpyrazol-3-yl)imino-3-cyclopropyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18N4OS/c1-12-9-15(19-20(12)10-13-5-3-2-4-6-13)18-17-21(14-7-8-14)16(22)11-23-17/h2-6,9,14H,7-8,10-11H2,1H3

InChI Key

FBVXPEHTJMUSKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)N=C3N(C(=O)CS3)C4CC4

Origin of Product

United States

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